6-(4-methoxyphenyl)-3-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione
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Overview
Description
6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex heterocyclic compound that features an imidazole ring fused with a triazole ring. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
The synthesis of 6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach Synthesis: This method involves the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or amines.
Marckwald Synthesis: This method involves the reaction of glyoxal with ammonia and an aldehyde.
Amino Nitrile Method: This method involves the reaction of amino nitriles with various reagents.
Chemical Reactions Analysis
6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole and triazole rings.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Medicine: It is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors in the central nervous system to exert neuroprotective effects .
Comparison with Similar Compounds
6-(4-METHOXYPHENYL)-3-{2-OXO-2-[4-(PYRIDIN-2-YL)PIPERAZIN-1-YL]ETHYL}-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share the imidazole ring structure and exhibit similar biological activities.
Triazole Derivatives: These compounds contain the triazole ring and are known for their antifungal and antibacterial properties.
Piperazine Derivatives: These compounds feature the piperazine ring and are used in various therapeutic applications, including as antipsychotics and antiemetics.
Properties
Molecular Formula |
C22H23N7O4 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione |
InChI |
InChI=1S/C22H23N7O4/c1-33-17-7-5-16(6-8-17)27-14-19-24-21(31)28(29(19)22(27)32)15-20(30)26-12-10-25(11-13-26)18-4-2-3-9-23-18/h2-9H,10-15H2,1H3 |
InChI Key |
BCTIIMBXYOFNFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=NC(=O)N(N3C2=O)CC(=O)N4CCN(CC4)C5=CC=CC=N5 |
Origin of Product |
United States |
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